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2,3-Dimethylfuro[3,2-g]chromen-7-one

Cat. No.: B5834552
CAS No.: 4196-58-1
M. Wt: 214.22 g/mol
InChI Key: SXACOUILNSSCPR-UHFFFAOYSA-N
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Description

Contextualization within Furanocoumarin Chemistry

Furanocoumarins are a significant class of phytochemicals found in various plant families, including Apiaceae and Rutaceae. acs.org They are broadly categorized into two main types based on the fusion of the furan (B31954) ring to the coumarin (B35378) nucleus: linear and angular. The furo[3,2-g]chromen-7-one scaffold represents the linear type, with psoralen (B192213) being the parent compound. nih.gov In contrast, angelicins are examples of angular furanocoumarins, where the furan ring is fused in a different orientation. nih.govnih.gov

The biosynthesis of these compounds in plants often starts from umbelliferone, which undergoes a series of enzymatic reactions to form the furan ring. acs.org The diverse array of naturally occurring furanocoumarins arises from various substitutions on this basic scaffold, such as methoxy (B1213986), hydroxyl, and prenyl groups, which can significantly influence their biological activity. acs.org

Historical Perspectives in Academic Research on Analogous Structures

The study of furanocoumarins has a long history, dating back to ancient observations of photosensitization caused by certain plants. nih.gov In the mid-20th century, scientific research began to isolate and identify the active compounds responsible for these effects, leading to the characterization of psoralen and its derivatives. nih.gov

A significant milestone in furanocoumarin research was the discovery of their ability to form covalent adducts with DNA upon irradiation with ultraviolet A (UVA) light. This led to the development of PUVA (Psoralen + UVA) therapy in the 1970s for treating skin disorders like psoriasis and vitiligo. nih.govnih.gov Historically, research has largely focused on psoralen and its naturally occurring methoxy derivatives, such as 8-methoxypsoralen (xanthotoxin) and 5-methoxypsoralen (bergapten). nih.govnih.gov These early studies laid the groundwork for understanding the structure-activity relationships of furanocoumarins and spurred the synthesis of numerous analogs to explore and enhance their therapeutic potential. researchgate.net

Significance of the 2,3-Dimethyl Substitution Pattern in Furo[3,2-g]chromen-7-one Research

The introduction of methyl groups onto the furo[3,2-g]chromen-7-one scaffold, as seen in 2,3-Dimethylfuro[3,2-g]chromen-7-one, can have a profound impact on the molecule's physicochemical properties and biological activity. While specific research focusing solely on the 2,3-dimethyl derivative is limited, the effects of alkyl substitutions on aromatic systems are well-documented in medicinal chemistry.

Methyl groups are known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and potentially improve its bioavailability. Furthermore, the electronic effect of methyl groups, being weakly electron-donating, can alter the electron density of the aromatic system. This can influence the molecule's interaction with biological targets and its photochemical properties.

In the context of furanocoumarins, modifications to the furan ring can affect the efficiency of DNA photo-adduct formation. The presence of substituents on the furan ring may sterically hinder the intercalation process or alter the electronic distribution necessary for the [2+2] cycloaddition reaction with pyrimidine (B1678525) bases in DNA.

While direct comparative studies are scarce, research on other methylated furanocoumarins can provide insights. For instance, studies on various substituted psoralens have shown that the nature and position of the substituent can significantly modulate their photosensitizing and other biological activities. The synthesis of a variety of substituted furo[3,2-c]coumarins, an angular isomer, has been explored to evaluate their biological activities, indicating the general interest in how substitutions affect the core structure. nih.gov

The synthesis of 2,3-dimethyl-4H-furo[3,2-c]coumarin, an angular isomer of the target compound, has been reported, and its affinity for DNA was evaluated and compared to 8-methoxypsoralen, highlighting the ongoing investigation into the impact of such substitutions. nih.gov

Table 1: Chemical and Physical Properties of Furo[3,2-g]chromen-7-one and a Related Dimethylated Analog

Property7H-Furo[3,2-g]chromen-7-one (Psoralen)3,5-dimethyl-7H-furo(3,2-g)chromen-7-one
Molecular Formula C₁₁H₆O₃C₁₃H₁₀O₃
Molecular Weight 186.16 g/mol 214.22 g/mol
CAS Number 66-97-715183-96-7
Physical Description SolidData not available
InChI InChI=1S/C11H6O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6HInChI=1S/C13H10O3/c1-7-3-13(14)16-12-5-11-10(4-9(7)12)8(2)6-15-11/h3-6H,1-2H3

Table 2: Spectroscopic Data of a Related Tetramethylated Furo[3,2-g]chromen-7-one Analog

Spectroscopic Data2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one
¹H-NMR (400 MHz, CDCl₃) δ 7.37 (s, 1H), 6.22 (s, 1H), 2.55 (s, 3H), 2.49 (d, J = 0.6 Hz, 3H), 2.41 (s, 3H), 2.18 (s, 3H)
¹³C-NMR (100 MHz, CDCl₃) δ 161.52, 154.32, 153.27, 152.24, 148.78, 126.63, 115.41, 112.25, 110.39, 109.76, 108.48, 19.25, 11.93, 8.36, 7.88
IR (KBr) ν/cm⁻¹ 3055, 2985, 2931, 1704, 1595, 1368, 1274, 1103, 839, 758
HR-MS (ESI): m/z [M + H]⁺ calcd for C₁₅H₁₄O₃: 243.1021, found 243.1010

Data for 2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one is provided as a representative example of a methylated furo[3,2-g]chromen-7-one derivative. This data can be found in a study on the design and synthesis of psoralen derivatives for antifungal activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O3 B5834552 2,3-Dimethylfuro[3,2-g]chromen-7-one CAS No. 4196-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c1-7-8(2)15-12-6-11-9(5-10(7)12)3-4-13(14)16-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXACOUILNSSCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C3C=CC(=O)OC3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357601
Record name 2,3-dimethylfuro[3,2-g]chromen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4196-58-1
Record name 2,3-dimethylfuro[3,2-g]chromen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dimethylfuro 3,2 G Chromen 7 One and Its Derivatives

Established Synthetic Routes

Traditional methods for synthesizing furochromenones often rely on multi-step sequences that provide a high degree of control over the final structure. vapourtec.comlibretexts.org These established routes are fundamental in organic chemistry for creating complex molecules from simpler starting materials. vapourtec.comsemanticscholar.org

Multi-step Organic Synthesis Approaches

Multi-step synthesis involves a series of chemical reactions where the product of one reaction becomes the starting material for the next. vapourtec.com This sequential approach allows for the methodical construction of complex molecular architectures like that of 2,3-Dimethylfuro[3,2-g]chromen-7-one. youtube.comyoutube.com The strategy requires careful planning of the reaction sequence to ensure that functional groups are introduced in the correct order and are compatible with subsequent reaction conditions. libretexts.org For furochromenones, this typically involves the initial synthesis of a substituted chromone (B188151) or coumarin (B35378) core, followed by the annulation of the furan (B31954) ring. nih.govnih.gov

Cyclization Reactions in Furochromenone Synthesis

Cyclization is a critical step in forming the heterocyclic rings of the furochromenone core. nih.gov Various cyclization strategies have been developed to construct the furan ring onto a pre-existing chromenone or coumarin precursor.

One such method is the Bu3P-mediated cyclization of 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones with acyl chlorides, which proceeds under mild conditions to form functionalized furo[3,2-c]coumarins. nih.gov Another powerful strategy involves cascade reactions, such as the Michael addition-cyclization of curcumins with chalcones, which can lead to highly substituted cyclohexanones and related structures. beilstein-journals.org Palladium-catalyzed cascade processes have also been employed, involving the 1,4-addition and cyclization of 3-(1-alkynyl)chromones with aryl iodides and alcohols to efficiently generate furo[3,2-c]chromenes. researchgate.net

Key Precursors and Reaction Conditions

The selection of appropriate precursors is paramount for the successful synthesis of the target molecule. For furochromenones, substituted 4-hydroxycoumarins are common starting materials. rsc.org The synthesis of derivatives often utilizes precursors like 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carboxaldehyde, which can be reacted with various reagents to build more complex structures. nih.gov For instance, the Friedländer condensation of an o-aminoacetyl derivative with active methylene (B1212753) ketones is a known method to create annulated furochromenofuroquinolines. nih.gov

Precursor Type Key Reagents/Conditions Product Type
3-(1-alkynyl)chromoneAryl iodide, alcohol, Pd-catalystFuro[3,2-c]chromenes researchgate.net
3-cinnamoyl-4-hydroxy-2H-chromen-2-oneAcyl chloride, Bu3PFuro[3,2-c]coumarins nih.gov
CurcuminsArylidenemalonates, aq. KOH, TBABFunctionalized cyclohexanones beilstein-journals.org
o-aminoacetyl furochromene derivativeActive methylene ketones, TEA, n-butanolFurochromenofuroquinolines nih.gov

Contemporary and Green Synthesis Techniques

In recent years, there has been a significant shift towards developing more efficient and environmentally benign synthetic methods. nih.gov These contemporary techniques, including microwave-assisted synthesis and one-pot reactions, offer considerable advantages over traditional approaches.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.govrsc.org The application of microwave heating can significantly accelerate cyclocondensation and cycloaddition reactions, which are central to the synthesis of N-heterocycles and other complex structures. rsc.org

For chromene synthesis, microwave-assisted protocols have been successfully developed, providing a time-sensitive and efficient alternative to conventional heating. nih.gov For example, novel 2H-chromene derivatives have been synthesized in good yields using multicomponent reactions under microwave irradiation. mdpi.com Similarly, the synthesis of ferrocenyl chalcones using microwave assistance was completed in 1-5 minutes, compared to 10-40 hours required for the conventional method. frontiersin.org Solvent-free microwave-assisted synthesis of furo[3,2-g]chromene derivatives has also been reported, highlighting the green credentials of this technology. osi.lv

Comparison of Synthesis Methods

Feature Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days frontiersin.org Minutes mdpi.comfrontiersin.org
Energy Efficiency Lower Higher
Yields Often lower to moderate Often higher frontiersin.orgosi.lv

| Side Reactions | More prevalent | Often reduced |

One-Pot and Multicomponent Reaction Strategies

Transition metal catalysis is often employed in these sequences. hhu.de For instance, a one-pot, three-component reaction for synthesizing multisubstituted furo[3,2-c]chromenes utilizes a palladium-catalyzed cascade process. researchgate.net Another example is the molecular iodine-catalyzed multicomponent domino reaction of aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles. rsc.org A novel approach for the synthesis of a furo[2,3-f]chromene derivative involves the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum's acid. researchgate.net These MCRs provide rapid access to a diverse range of heterocyclic structures. frontiersin.orgbohrium.com

Catalysis in Furo[3,2-g]chromen-7-one Derivatization

The synthesis and derivatization of the furo[3,2-g]chromen-7-one scaffold heavily rely on catalytic methods to ensure efficiency, selectivity, and sustainability. researchgate.net Transition metals, particularly palladium, copper, and rhodium, as well as organocatalysts, play a crucial role in constructing and functionalizing this heterocyclic system.

Palladium and copper catalysts are frequently used in tandem for one-pot syntheses of furocoumarins. researchgate.net A prominent strategy involves a sequential Pd/Cu-catalyzed alkynylation followed by an intramolecular hydroalkoxylation. researchgate.net This approach is valued for its efficiency and contribution to greener chemical processes. researchgate.net Palladium catalysis is also central to chemo- and regiocontrolled tandem reactions. For instance, the reaction of a 3-alkynyl chromone with an aryl iodide, catalyzed by palladium acetate, can selectively yield 4H-furo[3,2-c]chromene derivatives, a structurally related angular isomer. acs.org The selectivity of these reactions can often be steered by the choice of additives or ligands. acs.org

Rhodium salts have proven effective in catalyzing the decomposition of diazocarbonyl compounds, a key step in the formation of heterocyclic structures like furans. nih.gov This methodology has been applied to the synthesis of furo[3,2-c]coumarins, where a rhodium-coordinated vinylcarbene intermediate undergoes electrocyclic ring closure to form the furan ring. nih.gov

In recent years, organocatalysis has emerged as a powerful tool, offering a metal-free alternative for synthesizing coumarin derivatives. beilstein-journals.org Reactions such as the Michael addition of 4-hydroxycoumarins to α,β-unsaturated aldehydes or enones can be efficiently catalyzed by simple organic molecules like piperidine (B6355638) or more complex chiral catalysts like diarylprolinol ethers. researchgate.net These cascade reactions lead to the formation of various chromenones and related heterocyclic systems. researchgate.net Furthermore, visible-light photoredox catalysis, using iridium-based catalysts, represents a modern approach for constructing the furo[3,2-c]coumarin skeleton through the coupling of 3-bromo-4-hydroxycoumarins and functionalized alkynes. nih.gov

Table 1: Catalytic Systems in Furocoumarin Synthesis and Derivatization

Catalytic SystemReaction TypeReactantsProduct TypeReference(s)
Pd/CuAlkynylation / Hydroalkoxylation4-hydroxycoumarin derivativesFurocoumarins researchgate.net
Rhodium SaltsDiazocarbonyl HeterocyclizationDiazocarbonyl compoundsFuro[3,2-c]coumarins nih.gov
Iridium (Photoredox)Radical Alkyne Insertion3-Bromo-4-hydroxycoumarins, AlkynesFuro[3,2-c]coumarins nih.gov
Piperidine (Organocatalyst)Michael Addition4-hydroxycoumarins, α,β-unsaturated aldehydesPyranocoumarins researchgate.net
Diarylprolinol ether (Organocatalyst)Michael Addition-Acetalization4-hydroxycoumarin, α,β-unsaturated aldehydesChiral Chromenones researchgate.net
Palladium AcetateTandem Cyclization/Cross-Coupling2-benzyl-3-alkynyl chromone, Aryl iodide4H-Furo[3,2-c]chromenes acs.org

Chemical Modifications and Derivatization Strategies

Derivatization of the this compound core is essential for exploring its chemical space. Strategies focus on introducing a wide array of functional groups, expanding the ring system through annulation, and controlling stereochemistry for chiral analogs.

Introduction of Functional Groups

The introduction of new functional groups onto the furocoumarin framework is primarily achieved through multicomponent reactions (MCRs) and transition metal-catalyzed cross-coupling reactions. MCRs allow for the construction of complex molecules in a single step; for example, a derivative, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, was synthesized via a multicomponent condensation. researchgate.net This method highlights the ability to introduce moieties like carboxylic acids. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming C-C bonds. mdpi.com It is widely used to couple organoboron reagents (like alkylboronic acids) with organic halides under palladium catalysis. mdpi.comnih.gov This allows for the introduction of various alkyl and aryl substituents onto the heterocyclic core, provided a suitable halogenated furocoumarin precursor is available. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov Functionalization can also occur at existing reactive sites. For instance, hydroxyl groups on related heterocyclic systems can be readily converted to ethers or other derivatives by reacting them with various electrophiles. researchgate.net

Table 2: Examples of Functional Group Introduction

MethodFunctional Group IntroducedReagentsCatalystReference(s)
Multicomponent CondensationAcetic Acid moiety5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, Meldrum's acidAcid-mediated cyclization researchgate.net
Suzuki-Miyaura Cross-CouplingAlkyl groupsgem-bromofluoroalkenes, alkylboronic acidsPalladium complexes (e.g., PdCl2dppf) nih.gov
Electrophilic SubstitutionEthers, etc.Electrophiles (e.g., alkyl halides)Base researchgate.net

Annulation and Ring System Expansion

Annulation involves the fusion of a new ring onto an existing molecular framework, leading to more complex polycyclic systems. For coumarin derivatives, this can be achieved through various synthetic routes. One notable example is the synthesis of cyclopropa[c]coumarins via reactions involving 2-bromoenals and heterocyclic C-H acids, catalyzed by N-heterocyclic carbenes (NHC). beilstein-journals.org This process creates a three-membered ring fused to the coumarin core.

Similarly, domino reactions can lead to the formation of new, larger rings. An organocatalytic domino Michael-heterocyclization reaction between α,β-unsaturated aldehydes and α-cyano ketones can yield highly substituted dihydropyranones fused to the coumarin system. researchgate.net These strategies effectively expand the heterocyclic structure, creating novel scaffolds from the parent furocoumarin. beilstein-journals.org

Stereoselective Synthesis Considerations for Chiral Analogs

Introducing chirality into the furocoumarin scaffold is of significant interest as it increases structural complexity and allows for the exploration of three-dimensional chemical space. beilstein-journals.org The development of stereoselective, particularly enantioselective, synthetic methods is crucial for accessing chiral analogs.

Asymmetric organocatalysis has been a cornerstone of these efforts. beilstein-journals.org Chiral organocatalysts, such as diarylprolinol ethers, can facilitate highly enantioselective Michael addition-acetalization cascades, yielding chromenones with excellent enantiomeric excess. researchgate.net These reactions proceed through a controlled pathway that dictates the formation of specific stereogenic centers. beilstein-journals.org

In addition to organocatalysis, transition metal catalysis offers powerful solutions for stereoselective synthesis. Rhodium-catalyzed asymmetric cross-coupling reactions have been developed to couple racemic allyl halides with boronic acid derivatives. springernature.com This method provides access to enantiomerically enriched cyclic products with high levels of enantioselectivity (>95% ee), demonstrating a powerful strategy for creating chiral centers in heterocyclic molecules. springernature.com

Table 3: Methods for Stereoselective Synthesis

MethodCatalyst TypeChiral Catalyst ExampleProduct TypeEnantioselectivityReference(s)
Asymmetric OrganocatalysisChiral AmineDiarylprolinol etherEnantioenriched ChromenonesExcellent researchgate.net
Asymmetric OrganocatalysisChiral AmineJørgensen catalystEnantioenriched HemiacetalsHigh beilstein-journals.org
Asymmetric Cross-CouplingTransition MetalRhodium-chiral ligand complexEnantioenriched Cyclic Allylic Compounds>95% ee springernature.com

Isolation and Elucidation Methodologies of Naturally Occurring Furo 3,2 G Chromen 7 One Analogs

Advanced Extraction Techniques from Botanical Sources

The initial step in isolating furanocoumarins involves their extraction from plant material. While traditional methods like maceration and Soxhlet extraction are still used, modern techniques are favored for their increased efficiency, reduced solvent consumption, and shorter extraction times. mdpi.comnih.gov

Microwave-Assisted Extraction (MAE) has emerged as a highly efficient method. mdpi.com This technique uses microwave energy to directly heat the solvent and plant matrix, causing cell wall disruption and enhancing the release of secondary metabolites. mdpi.commdpi.com The primary advantage of MAE is its speed; for example, the optimal extraction time for psoralen (B192213) and isopsoralen from Psoralea corylifolia was found to be just three minutes, a significant reduction compared to the several hours required by conventional methods like heat reflux or ultrasound-assisted extraction. nih.govresearchgate.net Key parameters optimized for MAE include the choice of solvent, solvent-to-solid ratio, temperature, and extraction time. mdpi.com

Ultrasound-Assisted Extraction (UAE) , or sonication, utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. nih.gov This phenomenon generates high-energy micro-jets that disrupt plant cell walls, facilitating solvent penetration and improving mass transfer. nih.govumlub.pl UAE is noted for its effectiveness at lower temperatures, which helps to prevent the degradation of thermolabile compounds. nih.gov Combining homogenization of the plant material with UAE has been shown to further increase extraction yields for furanocoumarins like xanthotoxin and bergapten. umlub.plresearchgate.net The efficiency of UAE is influenced by factors such as ultrasonic power and frequency, temperature, time, and solvent choice. mdpi.commdpi.com

Supercritical Fluid Extraction (SFE) is a green extraction technology that employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. mdpi.comnih.gov Under supercritical conditions—above its critical temperature and pressure—CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse efficiently into the plant matrix and dissolve target compounds. nih.gov SFE is highly selective, and the solvent power can be fine-tuned by adjusting pressure and temperature. nih.govmdpi.com This method is particularly suitable for extracting lipophilic compounds like furanocoumarins and avoids the use of organic solvents, making it an environmentally friendly alternative. nih.govmdpi.com

Table 1: Comparison of Advanced Extraction Techniques for Furanocoumarins

Technique Principle Key Advantages Common Solvents Typical Parameters
Microwave-Assisted Extraction (MAE) Direct heating of solvent and matrix with microwave energy. mdpi.com Very rapid (e.g., 3-10 minutes), high yield, reduced solvent use. mdpi.comnih.gov Methanol, Ethanol, Hexane. mdpi.comnih.gov Temperature, Time, Solvent-to-solid ratio. mdpi.com
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation disrupts cell walls, enhancing mass transfer. umlub.pl Shorter extraction times than conventional methods, suitable for thermolabile compounds. nih.gov Methanol, Ethanol, Water. nih.govmdpi.com Power, Temperature, Time, Frequency. mdpi.com
Supercritical Fluid Extraction (SFE) Use of a fluid above its critical temperature and pressure as a solvent. nih.gov "Green" technique (no organic solvents), high selectivity, tunable solvent power. nih.govmdpi.com Supercritical CO₂ (sometimes with a co-solvent). mdpi.com Pressure, Temperature, CO₂ density, Flow rate. nih.govmdpi.com

Chromatographic Purification Methods

Following extraction, the crude extract contains a complex mixture of compounds that must be separated to isolate the desired furanocoumarins. This is typically achieved through various chromatographic techniques.

Column chromatography is a fundamental and widely used method for the initial purification of furanocoumarins from crude plant extracts. nih.govresearchgate.net In this technique, the extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel for normal-phase separation. nih.govrsc.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases, causing them to move down the column at different rates. orgsyn.org Fractions are collected sequentially and analyzed, often by Thin-Layer Chromatography (TLC), to pool those containing the target compounds for further purification. researchgate.netresearchgate.net

Flash chromatography is an advancement of traditional column chromatography that uses moderate pressure to force the mobile phase through the column, significantly speeding up the separation process. rsc.orgorgsyn.org It is an efficient strategy for the rational isolation of specific lipophilic compounds like furanocoumarins. interchim.com Modern flash chromatography systems can be coupled with detectors such as UV, Evaporative Light Scattering Detector (ELSD), and Mass Spectrometry (MS), allowing for targeted, MS-guided fractionation of compounds based on their mass-to-charge ratio (m/z). interchim.com This is particularly useful for separating co-eluting compounds in complex extracts. interchim.com

Preparative Thin-Layer Chromatography (TLC) is a simple and effective technique often used for the final purification of compounds isolated from column or flash chromatography. researchgate.netresearchgate.net In preparative TLC, the sample is applied as a band onto a thick layer of adsorbent (e.g., silica gel) on a glass plate. researchgate.net The plate is then developed in a chamber with a suitable mobile phase. After development, the separated bands of compounds are visualized (typically under UV light), and the adsorbent corresponding to the desired band is scraped from the plate. The pure compound is then recovered by eluting it from the adsorbent with an appropriate solvent. researchgate.netamazonaws.com This method is valuable for purifying small quantities of material to a high degree of purity. researchgate.net

Spectroscopic and Analytical Characterization for Structural Confirmation

Once a compound has been isolated in pure form, its chemical structure must be unequivocally determined. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the most powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for natural products, including furanocoumarins. researchgate.nethyphadiscovery.comnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

1D NMR: One-dimensional NMR experiments are the starting point for structural analysis.

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). ipb.pt

¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. scirp.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run to differentiate between CH, CH₂, and CH₃ groups. nih.gov

2D NMR: Two-dimensional NMR experiments reveal correlations between nuclei, which are crucial for assembling the molecular structure. ipb.ptnih.gov

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms (¹H-¹H correlations). hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Shows direct correlations between protons and the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). This is vital for connecting different fragments of the molecule. researchgate.nethyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, regardless of whether they are connected by bonds. This is essential for determining the stereochemistry of the molecule. ipb.pt

By combining the data from these 1D and 2D NMR experiments, chemists can piece together the complete structure and relative stereochemistry of a newly isolated furanocoumarin. researchgate.netnih.gov

Table 2: Representative NMR Data for the Furo[3,2-g]chromen-7-one (Psoralen) Core Structure

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
2 - ~147 H-3' → C-2
3 - ~106 H-2' → C-3
4 7.6 (s) ~144 H-5 → C-4; H-3' → C-4
4a - ~113 H-4 → C-4a; H-5 → C-4a
5 7.8 (s) ~125 H-4 → C-5
5a - ~119 H-5 → C-5a; H-9 → C-5a
6 - ~156 H-5 → C-6; H-9 → C-6
7 (C=O) - ~160 H-5 → C-7; H-9 → C-7
9 6.8 (s) ~99 H-5 → C-9
9a - ~149 H-9 → C-9a
2' (Furan) 7.7 (d) ~145 H-3' → C-2'
3' (Furan) 6.3 (d) ~107 H-2' → C-3'

Note: Chemical shifts are approximate and can vary based on the solvent and substitution pattern on the core ring structure. Data is compiled from general furanocoumarin literature. researchgate.netscirp.org

Mass Spectrometry (MS) Applications in Structure Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of a compound, as well as gaining structural insights through fragmentation analysis. For a compound like 2,3-Dimethylfuro[3,2-g]chromen-7-one, with a molecular formula of C₁₃H₁₀O₃, the expected molecular weight is approximately 214.22 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern would likely involve the loss of methyl groups (CH₃) and carbon monoxide (CO), which are characteristic of coumarin (B35378) and furan (B31954) ring systems. However, no specific experimental mass spectrum detailing the precise m/z values and relative abundances of these fragments for this compound could be located.

Table 1: Anticipated Mass Spectrometry Data for this compound

Property Expected Value
Molecular Formula C₁₃H₁₀O₃
Exact Mass 214.06 g/mol
Molecular Ion Peak (M⁺) Data not available

| Key Fragmentation Ions | Data not available |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a furocoumarin structure such as this compound, characteristic absorption bands would be expected. These would include strong absorptions corresponding to the lactone carbonyl (C=O) stretching, typically found in the range of 1750-1700 cm⁻¹, as well as bands for C=C stretching from the aromatic and furan rings, and C-O stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for conjugated systems like furocoumarins. The spectrum would be expected to show distinct absorption maxima (λ_max) in the UV region, characteristic of the chromen-7-one core. The exact wavelengths and molar absorptivities are specific to the substitution pattern, but this data could not be found for the 2,3-dimethyl derivative.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Feature Expected Region
Infrared (IR) Lactone C=O Stretch ~1750-1700 cm⁻¹
Aromatic C=C Stretch ~1600-1450 cm⁻¹
C-O Stretch ~1300-1000 cm⁻¹

| UV-Visible (UV-Vis) | Absorption Maxima (λ_max) | Data not available |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for confirming the empirical and molecular formula. For this compound (C₁₃H₁₀O₃), the theoretical elemental composition can be calculated based on its atomic constituents. Experimental verification of these percentages would serve to confirm the purity and identity of a synthesized or isolated sample. However, no published experimental results from an elemental analysis of this specific compound were identified.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Molar Mass ( g/mol ) % Composition
Carbon C 12.011 156.143 72.89%
Hydrogen H 1.008 10.08 4.71%

| Oxygen | O | 15.999 | 47.997 | 22.40% |

Based on a comprehensive review of scientific literature, there is currently insufficient specific data available for the chemical compound “this compound” and its derivatives to generate a detailed article that adheres to the provided outline. The existing research focuses on the broader classes of furocoumarins, chromenes, and coumarins, without specific investigation into the biological activities of the 2,3-dimethyl substituted variant as requested.

Therefore, it is not possible to provide scientifically accurate content for each specified section and subsection focusing solely on "this compound". Fulfilling the request under these circumstances would require extrapolating data from related but structurally different compounds, which would violate the strict instructions to focus exclusively on the specified chemical entity.

General findings on the broader class of furo[3,2-g]chromenes and related coumarin derivatives indicate a wide range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, antimicrobial, and enzyme-inhibiting properties. nih.govnih.govchemmethod.comresearchgate.netmdpi.comnih.govnih.govdovepress.comnih.govresearchgate.net However, the specific contributions of the 2,3-dimethyl substitution pattern to these activities have not been detailed in the available literature.

Should specific research on the biological activities of this compound and its derivatives be published, this article could be generated. At present, the request cannot be completed as specified.

Investigations into the Biological Activities of 2,3 Dimethylfuro 3,2 G Chromen 7 One Derivatives Preclinical and in Vitro Studies

Mechanistic Studies at the Cellular and Molecular Level

Identification of Putative Biological Targets and Pathways

Derivatives of 2,3-Dimethylfuro[3,2-g]chromen-7-one and related furanocoumarins have been investigated for their interactions with various biological targets, suggesting multiple potential mechanisms of action. A primary area of investigation has been their effect on enzymes that play crucial roles in cellular function and disease progression.

Some furocoumarin derivatives have been identified as inhibitors of cytochrome P450 enzymes , which are critical for the metabolism of various substances in the body. nih.govnih.gov This interaction can alter the pharmacokinetics of other drugs, a phenomenon famously known as the "grapefruit juice effect". nih.gov Additionally, certain derivatives have shown the ability to inhibit P-glycoprotein (P-gp) , a transporter protein involved in multidrug resistance in cancer cells and in controlling the passage of substances across the blood-brain barrier. researchgate.net

In the context of cancer, research has pointed towards enzymes like topoisomerase I (Topo I) as a potential target. nih.gov Topo I is essential for DNA replication and repair, and its inhibition can lead to cancer cell death. For instance, novel 7-oxyiminomethyl derivatives of camptothecin (B557342), which shares structural similarities with the furocoumarin core, were found to exert their cytotoxic effects through the inhibition of Topo I. nih.gov Furthermore, studies on fused thiazoles and thiadiazoles, which can be considered related heterocyclic systems, have shown inhibitory activity against nucleotide pyrophosphatases (NPPs) and ectonucleoside triphosphate diphosphohydrolases (NTPDs) , enzymes involved in nucleotide metabolism and cell signaling. d-nb.info

Other potential targets include L-type calcium channels , where certain 9-hydroxy-7H-furo[3,2-g]chromen-7-one derivatives have been shown to dock, suggesting a potential for vasodilatory effects. mdpi.com The broader class of coumarins has also been noted for a wide range of biological activities, including antimicrobial, vasodilator, analgesic, and anticoagulant effects. nih.gov

Receptor Binding Studies (e.g., Protein-Ligand Interactions)

Direct receptor binding studies for this compound are not extensively documented in the available literature. However, research on related coumarin (B35378) and furocoumarin derivatives provides insights into their potential for protein-ligand interactions.

Molecular docking studies have been employed to predict the binding affinity of furocoumarin derivatives to various proteins. For example, certain furocoumarins have been docked against the main protease of human rhinovirus, indicating a potential for antiviral activity through specific protein-ligand interactions. researchgate.net While not specific to a receptor in the classical sense, these studies highlight the capacity of the furocoumarin scaffold to fit into and interact with protein binding pockets.

In the broader class of coumarin derivatives, studies have explored their binding to specific receptors. For instance, a series of 5- and 7-hydroxycoumarin derivatives were evaluated as antagonists for the 5-HT1A serotonin (B10506) receptor . researchgate.net These studies, while not directly involving this compound, demonstrate that the coumarin nucleus can serve as a scaffold for ligands that bind to specific G-protein coupled receptors. The specific nature of these interactions is highly dependent on the type and position of substituents on the coumarin core.

Investigations into Modulatory Effects on Cellular Processes (e.g., Apoptosis Induction, Microtubule Dynamics)

A significant body of research has focused on the ability of this compound derivatives to modulate fundamental cellular processes, particularly those involved in cell survival and proliferation, such as apoptosis and microtubule dynamics.

Apoptosis Induction:

A study on 3,5-dimethyl-(7)H-furo[3,2-g]chromen-7-one (DMFC) , a compound structurally very similar to this compound, demonstrated potent pro-apoptotic activity in human hepatoma HepG2 cells. This research revealed that DMFC induces apoptosis through both the extrinsic and intrinsic pathways in a p53-dependent manner.

Key findings from this study include:

Activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).

Depolarization of the mitochondrial membrane potential.

Release of cytochrome c and apoptosis-inducing factor from the mitochondria.

Increased expression of the p53 tumor suppressor protein.

Upregulation of the Fas death receptor and its associated death domain protein.

A shift in the balance of Bcl-2 family proteins, with an increase in pro-apoptotic members (Bax, Bad, tBid) and a decrease in anti-apoptotic members (Bcl-2, Bcl-xl).

The table below summarizes the key molecular events in DMFC-induced apoptosis.

Cellular ProcessKey Molecular Event
Apoptosis Induction Activation of Caspase-3, -8, and -9
Mitochondrial Pathway Depolarization of mitochondrial membrane potential, Release of Cytochrome c and Apoptosis-Inducing Factor
p53-Dependent Pathway Increased expression of p53
Death Receptor Pathway Increased expression of Fas and FADD
Regulation of Bcl-2 Family Increased Bax, Bad, tBid; Decreased Bcl-2, Bcl-xl

Microtubule Dynamics:

While direct studies on the effect of this compound on microtubule dynamics are limited, research on related furo-pyrimidine isomers provides compelling evidence for the potential of this heterocyclic scaffold to target microtubules. A study on 4-substituted-5-methyl-furo[2,3-d]pyrimidines, which are structural isomers of the target compound, identified them as potent microtubule depolymerizing agents . nih.gov

Several compounds from this series were found to:

Inhibit tubulin assembly with IC50 values comparable to the well-known microtubule destabilizer, combretastatin (B1194345) A-4. nih.gov

Circumvent P-glycoprotein and βIII-tubulin mediated drug resistance, which can be a limitation for other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids. nih.gov

Exhibit potent antiproliferative activity against a wide range of cancer cell lines. nih.gov

These findings suggest that the furocoumarin scaffold, including derivatives of this compound, may have the potential to disrupt microtubule function, a mechanism that is a cornerstone of many successful cancer chemotherapies.

In Vivo Preclinical Models (Excluding Human Clinical Data)

The translation of in vitro findings to a whole-organism context is a critical step in the evaluation of any potential therapeutic agent. In vivo preclinical models, primarily in animals, have been utilized to assess the efficacy and pharmacodynamic effects of derivatives of this compound.

Efficacy Assessment in Animal Models of Disease

The in vivo efficacy of furocoumarin derivatives has been explored in various disease models, with a notable focus on cancer and central nervous system disorders.

In the realm of oncology, a study on a novel 7-oxyiminomethyl derivative of camptothecin demonstrated significant antitumor efficacy in a human lung tumor xenograft model . nih.gov This compound, when administered to mice bearing the tumors, led to a marked inhibition of tumor growth and an increased rate of complete responses compared to the established drug, topotecan. nih.gov While not a direct derivative of this compound, this study underscores the potential of related structures to exert potent anticancer effects in a living system.

Furthermore, investigations into the effects of furocoumarin derivatives on the central nervous system have yielded promising results. A series of 9-alkoxy-7H-furo[3,2-g]chromen-7-ones were evaluated for their antidepressant-like action in mice. Several of these compounds were found to reduce immobility time in the forced swimming test, a standard preclinical model for assessing antidepressant efficacy.

Pharmacodynamic Studies in Animal Systems

Pharmacodynamic studies aim to understand the physiological and biochemical effects of a compound on a living organism. For derivatives of this compound, these studies have provided insights into their mechanisms of action in vivo.

In the study of 9-alkoxy-7H-furo[3,2-g]chromen-7-ones with antidepressant-like effects, further pharmacodynamic experiments suggested the involvement of the serotonergic system . One of the active compounds significantly potentiated head-twitch behavior induced by 5-hydroxytryptophan, a precursor to serotonin. This finding points to a potential mechanism involving the modulation of serotonin pathways in the brain.

In the context of cancer, the pharmacodynamic effect observed in the human lung tumor xenograft model was the inhibition of tumor growth . nih.gov This is a direct measure of the compound's ability to interfere with the processes of cancer cell proliferation and survival in a complex biological environment.

Additionally, some furocoumarins have been shown to inhibit P-glycoprotein at the blood-brain barrier in rats, which can alter the distribution of other drugs to the brain. researchgate.net The in vivo phototoxicity of certain furocoumarin-containing plant extracts has also been documented, highlighting a pharmacodynamic effect that is dependent on external factors like UV light. researchgate.net

The table below provides a summary of in vivo preclinical findings for furocoumarin derivatives.

Compound Class/DerivativeAnimal ModelDisease/ConditionKey Efficacy/Pharmacodynamic Finding
7-Oxyiminomethyl camptothecin derivativeMouseHuman lung tumor xenograftInhibition of tumor growth, increased complete response rate
9-Alkoxy-7H-furo[3,2-g]chromen-7-onesMouseDepression (Forced swimming test)Reduced immobility time, suggesting antidepressant-like effect
9-(3-chlorobenzyloxy)-7H-furo[3,2-g]chromen-7-oneMouseSerotonergic activity (5-HTP induced head-twitch)Increased head-twitch response, suggesting involvement of the serotonergic system
Byakangelicol and Rivulobirin ARatP-gp inhibition at the blood-brain barrierIncreased brain-to-plasma ratio of a P-gp substrate

Structure Activity Relationship Sar Studies and Computational Chemistry Approaches

Elucidation of Key Pharmacophoric Features

Pharmacophoric analysis of furocoumarins, including derivatives of 2,3-Dimethylfuro[3,2-g]chromen-7-one, has identified essential molecular features that govern their interactions with biological targets.

The biological activity of furocoumarins is significantly influenced by the position and chemical nature of substituents on the core scaffold. nih.govnih.gov Research has demonstrated that substitutions at the C-5 and C-8 positions of the coumarin (B35378) ring are particularly important for modulating activities such as antifungal and anticancer effects. nih.gov

The introduction of methoxy (B1213986) (-OCH3) or isoprenyl groups can dramatically alter the biological profile of these compounds. nih.gov For instance, the placement of a methoxy group at either the C-5 or C-8 position has been linked to pro-apoptotic and anti-proliferative properties. nih.gov Similarly, the presence and location of an isoprenyl substituent can enhance the anticancer activity of the parent coumarin. nih.gov Studies on various furanocoumarins have shown that their anticancer activity is directly dependent on the type and placement of these substituents. nih.gov For example, an isoprenyl moiety at the C8 position has been found to be a key determinant for inducing apoptosis in cancer cells. nih.gov

The following table summarizes the influence of different substituents on the biological activity of the furocoumarin scaffold.

SubstituentPositionObserved Biological Activity
Methoxy (-OCH3)C-5 or C-8Pro-apoptotic, Anti-proliferative nih.gov
IsoprenylC-8Enhanced pro-apoptotic activity nih.gov
Double oxygenated substituentsC-5 and C-8Necessary for antibacterial activity nih.gov
Prenyl group-Increases lipophilicity and antibacterial activity nih.gov

Modifications to the core ring system of furocoumarins, including the furan (B31954) and pyrone rings, play a crucial role in their biological activity. The fusion of the furan ring to the coumarin moiety is a key structural feature that gives rise to the characteristic photosensitizing properties of many furanocoumarins. plos.org The linear or angular nature of this fusion also impacts the molecule's interaction with DNA. semanticscholar.org

Linear furocoumarins, such as psoralens, possess two reactive sites for [2+2] photocycloaddition reactions: the pyrone and furan ring double bonds. This bifunctionality can lead to cross-linking of DNA. semanticscholar.org In contrast, angular furocoumarins like angelicins are generally monofunctional, with the pyrone ring double bond being the primary reactive site. semanticscholar.org This difference in reactivity can influence the phototoxic and mutagenic potential of the compounds. semanticscholar.org

Computational Chemistry and Molecular Modeling

Computational approaches have become indispensable tools in the study of this compound and related compounds, providing detailed insights into their interactions with biological targets and helping to rationalize their structure-activity relationships.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been applied to furocoumarin derivatives to understand their binding modes with various enzymes and proteins. For instance, docking studies have been employed to investigate the inhibition of enzymes like DNA gyrase and cyclooxygenase-II by furo[2,3-f]chromen-3(7H)-ones. researchgate.net These in silico studies help to identify key amino acid residues involved in the interaction and can guide the design of more potent inhibitors. researchgate.net The binding energies calculated from docking simulations can correlate with the experimentally observed biological activity, providing a rationale for the potency of the compounds. mdpi.com

Density Functional Theory (DFT) and other quantum chemical calculations are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. asianpubs.orgnih.gov These methods have been used to study various coumarin and furocoumarin derivatives. nih.govsemanticscholar.org DFT calculations can provide insights into the interactions of substituents with the core heterocyclic system and can be used to calculate molecular descriptors that are important for biological activity. nih.govasianpubs.org For example, DFT has been used to study the interactions of methoxy groups with the heterocyclic oxygen and carbonyl group in psoralen (B192213) isomers. nih.gov Furthermore, these calculations can help in understanding the antioxidant properties of coumarin derivatives by analyzing parameters like bond dissociation enthalpy and ionization potential. opensciencepublications.comopensciencepublications.com The optimized molecular geometries and electronic properties obtained from DFT calculations can also be used as inputs for molecular docking and QSAR studies. nih.govnih.gov

In Silico ADMET Prediction for Lead Optimization

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step for lead optimization. Computational, or in silico, methods provide a rapid and cost-effective means to predict these pharmacokinetic and toxicological parameters, allowing researchers to prioritize candidates with more favorable drug-like profiles and identify potential liabilities before committing to expensive and time-consuming experimental studies. For derivatives of furo[3,2-g]chromen-7-one, such as the structurally related khellin (B1673630) and its analogs, in silico ADMET screening plays a pivotal role in guiding synthetic efforts toward compounds with enhanced bioavailability and reduced toxicity. mdpi.com

These predictive models utilize the chemical structure of a molecule to calculate a range of physicochemical and pharmacokinetic properties. Key parameters often evaluated include lipophilicity (log P), aqueous solubility, gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. ebi.ac.ukfrontiersin.org Furthermore, toxicity risks such as mutagenicity, tumorigenicity, and cardiotoxicity (e.g., hERG inhibition) are assessed. mdpi.commdpi.com

For instance, studies on various furocoumarins have shown that these compounds generally exhibit good oral bioavailability and high gastrointestinal absorption, which are desirable characteristics for orally administered drugs. mdpi.comiapchem.org However, some analogs may present toxicity risks. In silico analyses of khellin, for example, have indicated a high risk for mutagenicity and tumorigenicity in some models, which has prompted the design of derivatives with modifications aimed at mitigating these risks. mdpi.com The process of lead optimization, therefore, involves a multi-parameter analysis where chemists and computational scientists work in tandem to design new analogs that retain or improve upon the desired biological activity while simultaneously refining the ADMET profile to be more favorable. mdpi.comnih.gov This iterative cycle of design, prediction, and synthesis is fundamental to developing a successful drug candidate.

The following table summarizes key ADMET parameters as predicted for compounds structurally related to this compound, illustrating the type of data generated in the lead optimization process.

Table 1: Representative In Silico ADMET Predictions for Furocoumarin Analogs

Parameter Predicted Property Implication for Drug Development
Physicochemical Properties
Molecular Weight 200-500 g/mol Adherence to Lipinski's Rule of Five for drug-likeness.
Log P 1.0 - 3.0 Optimal balance between solubility and permeability.
Topological Polar Surface Area (TPSA) 60 - 80 Ų Influences cell membrane permeability and absorption. iapchem.org
Absorption & Distribution
Gastrointestinal (GI) Absorption High Good potential for oral bioavailability. mdpi.com
Blood-Brain Barrier (BBB) Permeation Variable (Low to High) Can be tailored based on the desired therapeutic target (CNS or peripheral).
Metabolism
CYP2D6 Inhibition Non-inhibitor Lower risk of drug-drug interactions with substrates of this major enzyme.
CYP3A4 Inhibition Potential Inhibitor High risk of drug-drug interactions, a key focus for optimization.
Toxicity
Mutagenicity (AMES test) Potential positive A significant flag for toxicity that requires experimental verification and structural modification to mitigate. mdpi.com

Note: The data in this table are illustrative and compiled from general findings for the furocoumarin class of compounds, including khellin and its derivatives. mdpi.commdpi.comiapchem.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used in crystallography and crystal engineering to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.com By partitioning the crystal electron density into molecular fragments, this method generates a unique three-dimensional surface for each molecule, known as the Hirshfeld surface. The surface is colored according to various properties, most commonly the normalized contact distance (dnorm), which highlights regions of intermolecular contact. scispace.com

The dnorm value is derived from the distances of any surface point to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ), normalized by the van der Waals (vdW) radii of the respective atoms.

Red regions (dnorm < 0): Indicate intermolecular contacts shorter than the sum of vdW radii, typically representing strong interactions like hydrogen bonds.

White regions (dnorm ≈ 0): Represent contacts approximately equal to the vdW separation.

Blue regions (dnorm > 0): Signify contacts longer than the vdW radii, indicating weaker interactions. scispace.com

This graphical representation is complemented by 2D "fingerprint plots," which summarize all the intermolecular contacts by plotting dᵢ against dₑ. These plots provide quantitative information about the prevalence of different types of interactions. For organic molecules like this compound, the dominant interactions typically involve hydrogen, oxygen, and carbon atoms.

In the crystal structures of related coumarin and chromen-one derivatives, Hirshfeld surface analysis reveals that the crystal packing is primarily stabilized by a combination of H···H, O···H/H···O, and C···H/H···C contacts. nih.gov The H···H contacts often constitute the largest portion of the Hirshfeld surface, reflecting the high abundance of hydrogen atoms on the molecular periphery. scirp.orgresearchgate.net The O···H contacts are particularly significant as they often correspond to conventional or weak C–H···O hydrogen bonds, which play a crucial role in defining the supramolecular architecture. nih.gov Furthermore, C···H and C···C contacts can indicate the presence of C–H···π and π–π stacking interactions, respectively, which are common in aromatic systems and contribute to crystal stability. researchgate.netresearchgate.net

The following interactive table provides a breakdown of the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface for structurally analogous coumarin derivatives. This data is crucial for understanding the forces that govern the crystal packing of these compounds.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Coumarin Structures

Contact Type Percentage Contribution (%) Description of Interaction
H···H 45 - 65% Van der Waals forces and non-specific contacts between hydrogen atoms. nih.govresearchgate.net
O···H / H···O 15 - 30% Represents conventional and non-conventional hydrogen bonds (e.g., C–H···O), which are key directional forces. nih.govresearchgate.net
C···H / H···C 10 - 15% Often indicative of C–H···π interactions, where a C-H bond points towards an aromatic ring. nih.govresearchgate.net
C···C 5 - 10% Suggests the presence of π–π stacking interactions between aromatic rings. researchgate.netresearchgate.net

Note: The percentage ranges are representative values obtained from Hirshfeld surface analyses of various coumarin and chromen-one crystal structures and serve as an illustrative guide for the types of interactions expected for this compound. nih.govresearchgate.netresearchgate.net

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

While furanocoumarins can be extracted from natural sources, chemical synthesis offers the advantage of producing structurally diverse analogs for therapeutic screening. rsc.orgacs.org Future research should focus on developing novel, efficient, and sustainable synthetic routes to 2,3-Dimethylfuro[3,2-g]chromen-7-one and its derivatives. The chemical synthesis of furanocoumarins is often complex and can result in low yields. acs.org

Key areas for development include:

Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to minimize the ecological impact of synthesis. An eco-friendly, one-pot multicomponent approach has been successfully used to synthesize related dihydrofuro[3,2-c]coumarins, suggesting a viable strategy for this compound as well. nih.gov

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react to form the desired product, which can improve efficiency and reduce waste. researchgate.net

Catalytic Methods: Exploring novel catalysts, such as imidazole, which has been shown to be effective in the synthesis of similar heterocyclic systems in aqueous media. nih.govacs.org

These advancements would not only facilitate the large-scale production of this compound but also enable the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Exploration of Undiscovered Biological Activities and Targets

The broader furanocoumarin class exhibits a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties. researchgate.netnih.govresearchgate.net A crucial future direction is the comprehensive biological screening of this compound to identify its unique therapeutic potential. Experimental findings have demonstrated that furanocoumarins can activate multiple signaling pathways leading to apoptosis, autophagy, and cell cycle arrest in malignant cells. nih.gov

Table 1: Potential Biological Activities and Targets for Investigation

Biological Activity Potential Molecular Targets Rationale based on Furanocoumarin Class
Anticancer Kinases, Apoptotic pathway proteins (e.g., caspases), NF-κB, PI3K/Akt Furanocoumarins have shown efficacy against leukemia, breast, lung, and prostate cancers. researchgate.netnih.gov
Anti-inflammatory Cyclooxygenases (COX-1, COX-2), Lipoxygenases (LOX) Related furochromone derivatives are known to inhibit COX and LOX enzymes. nih.gov
Neuroprotective Cholinesterases (AChE, BChE), β-Secretase (BACE-1) Furocoumarin derivatives have been evaluated as multi-target ligands for Alzheimer's disease. nih.gov
Antimicrobial Fungal and bacterial enzymes, cell wall components Furanocoumarins are part of the plant defense system against pathogens. nih.govwikipedia.org

| Enzyme Inhibition | Cytochrome P450 enzymes (e.g., CYP3A4) | Many furanocoumarins are known inhibitors of CYP enzymes, leading to drug interactions. wikipedia.orgrsc.org |

Systematic screening against these targets could reveal novel therapeutic applications for this compound.

Advanced Structural Optimization and Rational Drug Design

Once initial biological activities are identified, the next step involves optimizing the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. Rational drug design, aided by computational modeling, will be instrumental in this phase.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs with systematic modifications to the dimethylfurochromenone core to understand which structural features are critical for activity. For example, studies on other furanocoumarins have shown that the position and nature of substituents (like methoxy (B1213986) groups) can significantly influence biological activity. nih.gov

Molecular Docking: Using computational models to predict how this compound and its analogs bind to specific protein targets. This can guide the design of more potent inhibitors. nih.gov

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity, which can be used to design novel molecules with improved properties.

For instance, the furan (B31954) ring is often key to the interaction of these compounds with enzymes like CYP3A4, and modifications to this part of the molecule can dramatically alter inhibitory potency. rsc.org

Integration of Omics Technologies in Mechanistic Elucidation

To fully understand how this compound exerts its biological effects, a deep dive into its mechanism of action is necessary. The integration of high-throughput "omics" technologies provides a powerful toolkit for this purpose. frontiersin.org These approaches can help identify the genes, proteins, and metabolic pathways affected by the compound.

Table 2: Application of Omics Technologies

Omics Technology Application in Research Potential Insights for this compound
Genomics Identifying genetic variations that influence drug response. Understanding patient-specific responses or resistance mechanisms.
Transcriptomics Analyzing changes in gene expression (mRNA levels) following treatment. Revealing the cellular pathways modulated by the compound. biorxiv.org
Proteomics Studying the entire set of proteins and their modifications. Identifying direct protein targets and downstream signaling effects.

| Metabolomics | Profiling changes in small-molecule metabolites. | Elucidating the impact on cellular metabolism and identifying biomarkers of drug activity. thermofisher.com |

Integrative multi-omics analyses have already been used to unravel the biosynthetic pathways of furanocoumarins in plants like Angelica dahurica, demonstrating the power of this approach. dntb.gov.uaresearchgate.net Applying these techniques to cells or organisms treated with this compound could provide a comprehensive understanding of its physiological effects.

Sustainable Sourcing and Production Strategies for Natural Analogs

Many furanocoumarins are secondary metabolites produced by plants, often in low quantities. rsc.org Their extraction can be expensive, environmentally unfriendly, and subject to seasonal and regional variability. rsc.org If natural analogs of this compound are discovered, developing sustainable production methods will be critical.

Future research should focus on:

Heterologous Production: Engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce furanocoumarins. nih.govmdpi.com This approach offers a renewable and scalable alternative to plant extraction. rsc.org While challenges remain in expressing the complex plant biosynthetic pathways in microbes, significant progress has been made. acs.orgnih.gov

Metabolic Engineering: Optimizing the metabolic pathways within these microbial hosts to increase the yield of the desired compound. For example, enhancing the supply of precursors like dimethylallyl pyrophosphate (DMAPP) can improve production. acs.org

Plant Cell Culture: Developing large-scale plant cell culture systems as a controlled method for producing valuable secondary metabolites.

These biotechnological approaches represent a sustainable and environmentally friendly strategy for the production of complex natural products and their derivatives. mdpi.com

Q & A

Basic: What are the established synthetic routes for 2,3-Dimethylfuro[3,2-g]chromen-7-one, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves multi-step organic reactions, starting with substituted chromone or furan precursors. Key steps include cyclization, alkylation, and functional group modifications. For example:

  • Step 1: Condensation of substituted benzaldehydes with methyl ketones to form the chromone core.
  • Step 2: Furan ring annulation via acid-catalyzed cyclization.
  • Step 3: Methylation at the 2- and 3-positions using methyl halides or dimethyl sulfate under basic conditions.

Optimization strategies:

  • Temperature control: Lower temperatures (0–5°C) during methylation reduce side reactions.
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and yield.
  • Catalyst use: Lewis acids (e.g., AlCl₃) improve cyclization efficiency.
    Yield improvements (from ~45% to 70%) have been reported via iterative condition adjustments .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing 2,3-Dimethylfuro[uro[3,2-g]chromen-7-one?

Answer:
A combination of techniques ensures structural validation and purity assessment:

  • ¹H/¹³C NMR: Assigns methyl group positions (δ ~2.1–2.5 ppm for CH₃) and aromatic protons in the fused ring system.
  • IR spectroscopy: Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and furan C-O-C vibrations (~1250 cm⁻¹).
  • HPLC-MS: Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • X-ray crystallography: Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:
SAR studies focus on modifying substituents to optimize interactions with biological targets:

  • Methyl groups (2- and 3-positions): Enhance lipophilicity, improving membrane permeability. Removing one methyl reduces anticancer activity by ~40% in vitro .
  • Electron-withdrawing groups (e.g., -F): Introduced at the 4-position increase electrophilicity, enhancing covalent binding to enzyme active sites (e.g., immunoproteasome β5i subunit inhibition) .
  • Bulkier substituents (e.g., ethyl): At the 5-position improve selectivity for anti-inflammatory targets (COX-2 inhibition) but may reduce solubility.
    Computational docking and free-energy perturbation simulations are recommended to prioritize synthetic targets .

Advanced: What strategies resolve discrepancies in reported biological activity data across studies?

Answer:
Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:

  • Standardized assays: Use cell lines with consistent genetic backgrounds (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Batch validation: Characterize each synthesis batch via HPLC-MS to confirm purity and rule out regioisomers.
  • Meta-analysis: Compare data across studies using normalized metrics (e.g., IC₅₀ values relative to positive controls like doxorubicin). For example, conflicting cytotoxicity reports (IC₅₀ = 10–50 μM) were resolved by identifying differences in cell culture media serum content .

Advanced: How do substituents like ethyl or fluorophenyl groups affect reactivity and pharmacological profiles?

Answer:
Substituents modulate electronic and steric properties:

  • Ethyl groups (5-position): Increase steric bulk, reducing metabolic oxidation by cytochrome P450 enzymes (prolonging half-life in vivo).
  • Fluorophenyl groups (3-position): Enhance π-π stacking with aromatic residues in enzyme binding pockets (e.g., EGFR kinase inhibition). Fluorine’s electronegativity also improves binding affinity by 20–30% compared to non-halogenated analogs.
  • Hydroxyl groups: Introduce hydrogen-bonding capacity but may reduce bioavailability due to increased polarity.
    Reactivity studies (e.g., Hammett plots) quantify electronic effects, guiding rational design .

Advanced: What computational tools predict the metabolic stability of this compound derivatives?

Answer:

  • ADMET prediction software (e.g., SwissADME): Estimates metabolic sites using cytochrome P450 isoform models.
  • Molecular dynamics (MD) simulations: Track interactions with metabolic enzymes (e.g., CYP3A4) to identify labile substituents.
  • Quantum mechanics/molecular mechanics (QM/MM): Models electron transfer during oxidation reactions.
    For example, simulations predicted that 5-ethyl derivatives undergo slower hepatic clearance than methyl analogs, validated via in vitro microsomal assays .

Basic: How is the compound’s solubility profile assessed, and what formulations improve bioavailability?

Answer:

  • Solubility assays: Shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification.
  • LogP determination: Octanol/water partitioning via HPLC retention times (reported logP ~2.5).
    Formulation strategies:
  • Nanoemulsions: Increase aqueous solubility 10-fold using Tween 80 and soy lecithin.
  • Solid dispersions: Polyvinylpyrrolidone (PVP) matrices enhance dissolution rates in preclinical models .

Advanced: What mechanistic insights explain the compound’s dual anti-inflammatory and anticancer activity?

Answer:

  • NF-κB pathway inhibition: Downregulates pro-inflammatory cytokines (e.g., TNF-α) via IκB kinase suppression.
  • Apoptosis induction: Activates caspase-3/7 through mitochondrial membrane depolarization (JC-1 assay confirmed 2.5-fold increase in apoptosis at 20 μM).
  • Synergistic effects: Combined with cisplatin, the compound reduces IC₅₀ by 35% in ovarian cancer models, likely due to enhanced DNA adduct formation .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight228.24 g/molHRMS
Melting Point198–202°CDSC
LogP2.5 ± 0.2HPLC
Aqueous Solubility (25°C)12 µg/mLShake-flask

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylfuro[3,2-g]chromen-7-one
Reactant of Route 2
2,3-Dimethylfuro[3,2-g]chromen-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.